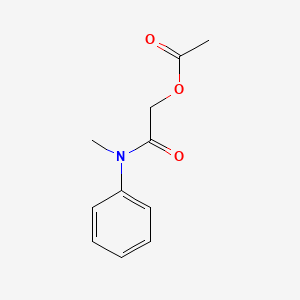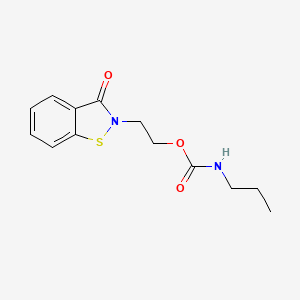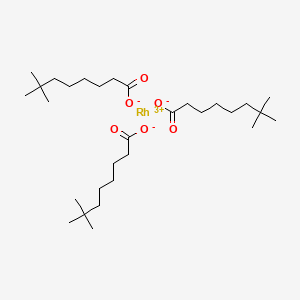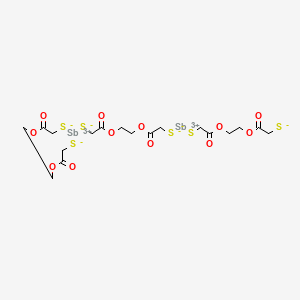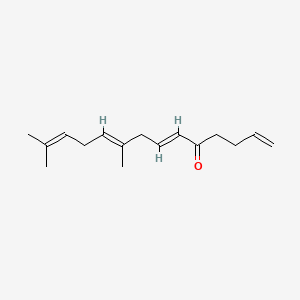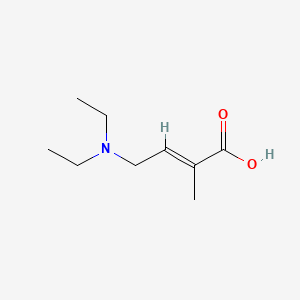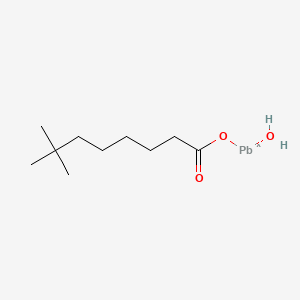
Hydroxy(neodecanoato-O)lead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(neodecanoato-O)lead is a chemical compound with the molecular formula C10H21O3Pb and a molecular weight of 396.47194 g/mol . It is also known by its IUPAC name, 7,7-dimethyloctanoyloxylead;hydrate . This compound is categorized under heterocyclic organic compounds and is primarily used for experimental and research purposes .
準備方法
The synthesis of Hydroxy(neodecanoato-O)lead typically involves the reaction of lead salts with neodecanoic acid under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
Hydroxy(neodecanoato-O)lead undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction may yield lead hydrides .
科学的研究の応用
Hydroxy(neodecanoato-O)lead has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological systems and processes, particularly in the context of lead’s effects on biological organisms.
Medicine: It is used in the development of lead-based pharmaceuticals and in the study of lead’s pharmacokinetics and pharmacodynamics.
Industry: It is used in the production of lead-based materials and products, including batteries and pigments
作用機序
The mechanism of action of Hydroxy(neodecanoato-O)lead involves its interaction with molecular targets and pathways within biological systems. Lead compounds are known to interfere with various biochemical processes, including enzyme function and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
類似化合物との比較
Hydroxy(neodecanoato-O)lead can be compared with other lead-based compounds, such as lead acetate and lead nitrate. These compounds share similar chemical properties but differ in their specific applications and effects. For example:
Lead acetate: Used in the production of lead-based pigments and as a reagent in chemical synthesis.
Lead nitrate: Used in the production of lead-based explosives and as a reagent in chemical analysis.
This compound is unique in its specific structure and the presence of the neodecanoato group, which imparts distinct chemical and physical properties .
特性
CAS番号 |
71753-04-3 |
|---|---|
分子式 |
C10H21O3Pb |
分子量 |
396 g/mol |
InChI |
InChI=1S/C10H20O2.H2O.Pb/c1-10(2,3)8-6-4-5-7-9(11)12;;/h4-8H2,1-3H3,(H,11,12);1H2;/q;;+1/p-1 |
InChIキー |
OITRSGUGTZOHHK-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)CCCCCC(=O)O[Pb].O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




